molecular formula C9H12S B2716411 methyl(4-methylbenzyl)sulfane CAS No. 5925-57-5

methyl(4-methylbenzyl)sulfane

Cat. No.: B2716411
CAS No.: 5925-57-5
M. Wt: 152.26
InChI Key: LMWQBORWKRUWCL-UHFFFAOYSA-N
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Description

methyl(4-methylbenzyl)sulfane is an organic compound with the chemical formula C8H10S It is a colorless to light yellow liquid with a characteristic odor

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl(4-methylbenzyl)sulfane can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl chloride with sodium methyl sulfide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. Another method involves the reaction of 4-methylbenzyl alcohol with methanesulfenyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In industrial settings, this compound is produced through the reaction of 4-methylbenzyl chloride with sodium methyl sulfide in large-scale reactors. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

methyl(4-methylbenzyl)sulfane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

methyl(4-methylbenzyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl(4-methylbenzyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, it forms sulfoxides and sulfones through the transfer of oxygen atoms. In reduction reactions, it gains electrons to form thiols. In substitution reactions, it undergoes nucleophilic attack at the benzylic position, leading to the formation of substituted products.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methyl sulfide: Similar structure but without the methyl group on the benzene ring.

    4-Methylbenzyl chloride: Similar structure but with a chlorine atom instead of the methyl sulfide group.

    4-Methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of the methyl sulfide group.

Uniqueness

methyl(4-methylbenzyl)sulfane is unique due to its specific combination of a methyl group on the benzene ring and a methyl sulfide group. This unique structure imparts distinct chemical properties, making it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

1-methyl-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWQBORWKRUWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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